molecular formula C12H7F4NO4 B569046 Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 219939-04-5

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No.: B569046
CAS No.: 219939-04-5
M. Wt: 305.185
InChI Key: JFOLZBWBJAXITM-TWGQIWQCSA-N
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Description

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the fluoro and hydroxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.

    Methyl 3-(2-fluoro-4-methoxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate: Contains a methoxy group instead of a hydroxy group, which can influence its hydrogen bonding capabilities and overall properties.

Uniqueness

Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and hydroxy groups, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NO4/c1-20-11(19)8-9(17-21-10(8)12(14,15)16)6-3-2-5(18)4-7(6)13/h2-4,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAHITOQOQAJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=C(C=C2)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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